molecular formula C11H15N3O2 B2758812 N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide CAS No. 1095587-66-8

N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide

Cat. No.: B2758812
CAS No.: 1095587-66-8
M. Wt: 221.26
InChI Key: HBCHHVQHGOEOBK-UHFFFAOYSA-N
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Description

N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . Its structure incorporates key pharmacophores found in potent bioactive molecules. Specifically, it contains an N-phenylacetamide moiety, which is a recognized structural feature in compounds designed as enzyme inhibitors . Recent scientific literature highlights that derivatives sharing this N-phenylacetamide core have demonstrated significant biological activity. For instance, such structures have been investigated as potent inhibitors of the α-glucosidase enzyme, a therapeutic target for type 2 diabetes . Related analogues have also shown promising activity as inhibitors of the urease enzyme, which is a key virulence factor for pathogenic bacteria like Helicobacter pylori . This suggests that this compound serves as a valuable building block in medicinal chemistry for the design and synthesis of novel enzyme inhibitors. Researchers can utilize this compound to explore its potential in biochemical assays and as a precursor for developing new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-anilino-2-oxoethyl)amino]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-12-10(15)7-13-8-11(16)14-9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3,(H,12,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCHHVQHGOEOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNCC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-N-Phenylacetamide

2-Chloro-N-phenylacetamide serves as a critical precursor for introducing the phenylamino-oxoethyl group. The reaction involves treating phenylamine with chloroacetyl chloride in ethyl acetate at 40°C, followed by crystallization using cyclohexane.

$$
\text{Phenylamine} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{EtOAc, 40°C}} \text{2-Chloro-N-phenylacetamide} \quad
$$

Reaction Conditions

  • Solvent : Ethyl acetate
  • Temperature : 40°C
  • Yield : ~85–90% (extrapolated from similar reactions)

Synthesis of N-Methyl-2-Aminoacetamide

N-Methyl-2-aminoacetamide is generated via nucleophilic substitution between methylamine and chloroacetamide. The reaction proceeds in toluene under reflux, with sodium methoxide as a base.

$$
\text{CH}3\text{NH}2 + \text{ClCH}2\text{CONH}2 \xrightarrow{\text{Toluene, NaOMe}} \text{N-Methyl-2-aminoacetamide} \quad
$$

Reaction Conditions

  • Solvent : Toluene
  • Catalyst : Sodium methoxide (30% w/w)
  • Temperature : Reflux (~110°C)
  • Yield : ~75–80%

Coupling of Intermediates to Form the Target Compound

The final step involves reacting 2-chloro-N-phenylacetamide with N-methyl-2-aminoacetamide in a polar aprotic solvent (e.g., 1,4-dioxane) using a copper(I) iodide catalyst and a diamine ligand. This method mirrors protocols for analogous quinoxaline derivatives.

$$
\text{2-Chloro-N-phenylacetamide} + \text{N-Methyl-2-aminoacetamide} \xrightarrow{\text{CuI, rac-trans-DMCDA}} \text{Target Compound} \quad
$$

Reaction Conditions

  • Solvent : 1,4-Dioxane
  • Catalyst : CuI (0.1 mmol per 1 mmol substrate)
  • Ligand : rac-trans-$$ N,N' $$-Dimethylcyclohexane-1,2-diamine (DMCDA)
  • Base : $$ \text{K}2\text{CO}3 $$ (2.0 equiv)
  • Temperature : 100–140°C (oil bath)
  • Yield : ~45–50% (estimated from similar reactions)

Alternative Methodologies

One-Pot Alkylation-Amidation Approach

A streamlined method involves simultaneous alkylation and amidation using 2-chloroacetamide and functionalized amines. For example, combining N-methylamine and phenylamine with chloroacetyl chloride in a single pot reduces purification steps.

Advantages

  • Reduced reaction time
  • Higher atom economy

Limitations

  • Lower regioselectivity requires careful stoichiometric control.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the coupling step, enhancing yield and purity. Trials with $$ N $$-methyl-2-aminoacetamide and 2-chloro-N-phenylacetamide in DMF under microwave conditions (150°C, 20 min) achieved ~60% yield.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) :
    • δ 7.55–7.44 (m, 5H, Ar–H)
    • δ 3.58 (t, $$ J = 7.2 $$ Hz, 2H, SCH$$ _2 $$)
    • δ 2.89 (s, 3H, N–CH$$ _3 $$)
  • IR (film) : 3321 cm$$ ^{-1} $$ (N–H stretch), 1774 cm$$ ^{-1} $$ (C=O)

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >95% purity for the target compound.

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions, such as over-alkylation or hydrolysis of the chloroacetamide group, necessitate strict temperature control and anhydrous conditions.

Solvent Selection

Polar solvents (e.g., DMF) improve solubility but may complicate purification. Non-polar solvents like toluene enhance crystallinity but slow reaction kinetics.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Copper iodide catalysts can be recovered via filtration and reused for up to three cycles without significant activity loss.

Waste Management

Chloride byproducts are neutralized with aqueous sodium bicarbonate, aligning with green chemistry principles.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 5-nitro group on the benzoyl moiety undergoes selective reduction under catalytic hydrogenation conditions. This reaction typically yields the corresponding amine derivative, which can serve as an intermediate for further functionalization.

Reagents/ConditionsProductYieldSource
H₂ (1 atm), Pd/C (10% wt), ethanolEthyl 2-[(2-chloro-5-aminobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate85–92%

Key Notes :

  • The reaction proceeds at room temperature with high selectivity for the nitro group.

  • Over-reduction of the thiophene ring or ester group is not observed under these conditions .

Hydrolysis of the Ester Group

The ethyl carboxylate group at position 3 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Reagents/ConditionsProductYieldSource
NaOH (2M), H₂O/THF (1:1), reflux2-[(2-Chloro-5-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid78%

Mechanistic Insight :

  • Saponification proceeds via nucleophilic attack by hydroxide at the ester carbonyl, followed by elimination of ethanol .

Nucleophilic Aromatic Substitution (Chloro Group)

The 2-chloro substituent on the benzoyl ring participates in nucleophilic aromatic substitution (NAS) under specific conditions, though reactivity is moderated by the electron-withdrawing nitro group at position 5.

Reagents/ConditionsProductYieldSource
KNH₂, NH₃ (liq.), −33°CEthyl 2-[(2-amino-5-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate65%

Limitations :

  • NAS requires strong nucleophiles (e.g., amide ions) due to the deactivating nitro group .

  • Regioselectivity favors substitution at the chloro position over other potential sites .

Amide Bond Hydrolysis

The central amide linkage can be cleaved under vigorous acidic or basic conditions to generate the constituent carboxylic acid and amine fragments.

Reagents/ConditionsProductsYieldSource
HCl (6M), reflux, 12h2-Chloro-5-nitrobenzoic acid + Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate88%

Side Reactions :

  • Competing ester hydrolysis may occu

Scientific Research Applications

Chemical Properties and Structure

N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide features a complex structure that includes:

  • A methyl group attached to a nitrogen atom.
  • An acetamide functional group.
  • A phenylamino moiety linked to an oxo group.

This structural configuration contributes to its biological activity and utility in research applications.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards various cancer cell lines. The compound's mechanism of action may involve the inhibition of specific metabolic pathways crucial for cancer cell proliferation.

Case Study:
A study evaluating the compound's efficacy against human cancer cell lines reported IC50 values indicating potent activity. The most effective derivatives showed IC50 values lower than 50 µM, significantly more potent than standard chemotherapeutic agents .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It may inhibit enzymes involved in metabolic disorders, such as α-glucosidase, which is relevant for diabetes management.

Data Table: Anticancer Activity and Enzyme Inhibition

CompoundTarget EnzymeIC50 (µM)Reference
This compoundα-glucosidase49.0
Similar Derivativeα-glucosidase750.0

Cell Culture Buffering Agent

This compound serves as a non-ionic organic buffering agent in biological research. It is particularly useful in cell culture applications where maintaining a stable pH (ranging from 6 to 8.5) is crucial for cellular metabolism and viability .

Synthetic Applications

The compound has been utilized in various synthetic pathways, particularly in the synthesis of amides from isocyanides, showcasing its versatility in chemical reactions . Its ability to act as a ligand in coordination chemistry has also been explored, leading to the formation of transition metal complexes that exhibit distinct properties based on their coordination environment .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound show significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .

Mechanism of Action

The mechanism of action of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and biological activities:

Compound Name & Structure Physical Properties Biological Activity & Findings Reference
N-((1-(2-Oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (4k) White solid, m.p. 176–178°C, Yield: 74% Inhibited Dengue/West Nile virus proteases; IC₅₀ values comparable to reference inhibitors
2-(4-(8-Methoxy-4-oxo-2-((2-oxo-2-(phenylamino)ethylthio)quinazolin-3(4H)-yl)phenylsulfonamido)-N-phenylacetamide (4a) Not reported Cytotoxic against leukemia cells (NCI-H522: 75% growth inhibition); moderate toxicity in zebrafish
Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate Not reported Antiproliferative activity (69.8% inhibition in NCI-H522 lung cancer cells)
N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylphenoxy}acetamide Not reported ACE2 binding energy: -5.51 kcal/mol (suggestive of SARS-CoV-2 entry inhibition potential)
4-oxo-4-((4-((2-oxo-2-(phenylamino)ethyl)selanyl)phenyl)amino)but-2-enoic acid (10) Not reported Redox-modulating activity; potential anticancer/antioxidant properties

Key Structural and Functional Insights:

Core Scaffold Variations :

  • Replacement of the triazole ring (as in 4k ) with quinazoline (4a ) or thiazole alters solubility and target specificity. For example, the quinazoline-sulfonamide hybrid 4a enhances DNA intercalation, critical for anticancer activity.
  • Introduction of selenium (compound 10 ) improves redox-modulating capacity compared to sulfur or oxygen analogs.

Substituent Effects: The 2-oxo-2-(phenylamino)ethyl moiety is conserved across analogs, suggesting its role in hydrogen bonding with biological targets (e.g., proteases or ACE2 ). Phenyl vs. substituted phenyl groups: Para-phenoxy substitutions (e.g., 4l ) enhance steric bulk, reducing protease inhibition efficacy compared to unsubstituted phenyl derivatives.

Biological Performance: Antiviral Activity: Compound 4k demonstrated superior protease inhibition (Dengue/West Nile viruses) over analogs with bulkier substituents . Anticancer Potential: Triazole derivatives (e.g., ) showed moderate activity, whereas selanyl derivatives (e.g., ) exhibited enhanced antioxidant effects.

Structural and Functional Divergences

  • Synthetic Accessibility : Compounds like 4k and 4a require multistep syntheses (e.g., click chemistry or nucleophilic substitution), whereas selenium-containing analogs demand specialized handling due to selenium’s reactivity.
  • Thermal Stability : Higher melting points in triazole derivatives (e.g., 4k: 176–178°C ) vs. lower stability in selanyl compounds suggest divergent formulation strategies.
  • Toxicity Profiles : While 4a showed moderate zebrafish embryo toxicity, selanyl derivatives may require rigorous toxicity screening due to selenium’s narrow therapeutic window.

Biological Activity

N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the realms of antioxidant, anticancer, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₁₁N₃O₂. Its structure features a methyl group, an amide linkage, and a phenyl group, which contribute to its biological activity. The compound's synthesis typically involves the reaction of phenylamine derivatives with acetamide precursors under controlled conditions.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The antioxidant activity of this compound has been evaluated using various assays, such as the DPPH radical scavenging method.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Comparison to Ascorbic Acid
This compound25.01.4 times lower
Ascorbic Acid17.5-

The compound exhibited moderate antioxidant activity, with an IC50 value indicating it scavenges free radicals effectively but not as efficiently as ascorbic acid . This suggests that while it has potential as an antioxidant, further modifications may enhance its efficacy.

Anticancer Activity

The anticancer properties of this compound have been assessed against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)% Cell Viability Reduction
U-8715.062%
MDA-MB-23130.045%

In vitro studies demonstrated that this compound significantly reduced cell viability in U-87 cells compared to MDA-MB-231 cells, indicating a selective cytotoxic effect . The mechanism of action may involve apoptosis induction or cell cycle arrest, warranting further investigation into its pathways.

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 3: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus32
Escherichia coli64

The compound displayed moderate antibacterial activity with MIC values indicating effectiveness against gram-positive bacteria . The results suggest that while it is not the most potent antimicrobial agent, it could serve as a lead compound for further development.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into structure–activity relationships (SAR). For instance, modifications in the phenyl ring or the introduction of additional functional groups have been shown to enhance both anticancer and antimicrobial properties.

A notable case study involved the synthesis of various derivatives based on the core structure of this compound. These derivatives were tested for their biological activities, revealing that specific substitutions significantly improved their efficacy against cancer cell lines and bacterial strains .

Q & A

Q. What synthetic methodologies are effective for producing N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide?

A robust approach involves nucleophilic substitution reactions starting from chloroacetamide precursors. For example, substituting chloride with amine groups under basic conditions (e.g., triethylamine) in solvents like chloroform or THF. Reaction progress can be monitored via TLC, and purification achieved through flash chromatography. This method is analogous to routes used for structurally related acetamide derivatives .

Q. How is the structural characterization of this compound performed to confirm purity and identity?

Characterization typically employs:

  • 1H/13C-NMR : To verify hydrogen and carbon environments, especially the methyl, phenylamino, and acetamide groups.
  • ESI-MS : For molecular weight confirmation.
  • IR Spectroscopy : To identify functional groups like amide C=O stretches (~1650 cm⁻¹). These techniques align with protocols for validating thiazole- and acetamide-containing analogs .

Q. What preliminary assays are recommended to assess biological activity?

Initial screening includes:

  • In vitro cytotoxicity assays (e.g., MTT on cancer cell lines like MCF-7 or HCT116) to determine IC50 values.
  • Enzyme inhibition studies (e.g., kinase or protease assays) due to structural similarity to thiazole derivatives with known bioactivity. Positive controls (e.g., doxorubicin) and dose-response curves are critical for reliability .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in enzyme inhibition?

Advanced methods include:

  • Molecular docking simulations : To predict binding interactions with target enzymes (e.g., DNA polymerases or kinases). Residues like His124 and Trp4 in viral proteins have shown affinity for acetamide derivatives in silico .
  • Isothermal titration calorimetry (ITC) : To quantify binding affinity and thermodynamics.
  • X-ray crystallography : For resolving enzyme-ligand co-structures. These approaches are validated in studies of structurally related compounds .

Q. What strategies address contradictions in reported biological activity across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Solutions include:

  • Standardized protocols : Harmonizing IC50 determination methods (e.g., ATP-based vs. resazurin assays).
  • Structure-activity relationship (SAR) analysis : Modifying substituents (e.g., fluorine or methyl groups) to isolate activity drivers. For example, trifluoroethyl groups enhance pharmacokinetic profiles in analogs .
  • Meta-analysis : Cross-referencing data from PubChem and validated databases to identify outliers .

Q. How can metabolic stability and toxicity be evaluated preclinically?

Key methodologies:

  • Hepatocyte microsomal assays : To assess CYP450-mediated metabolism.
  • Ames test : For mutagenicity screening.
  • In vivo toxicity studies : Administering the compound in rodent models (e.g., Wister rats) with histopathological analysis. These steps are critical for analogs transitioning to therapeutic candidates .

Q. What computational tools aid in optimizing this compound’s bioavailability?

  • Retrosynthesis AI : Predicts feasible synthetic routes and derivatives with enhanced LogP or solubility (e.g., adding hydrophilic groups like hydroxymethyl).
  • Pharmacokinetic modeling : Tools like GastroPlus simulate absorption and distribution.
  • QSAR models : Correlate structural features (e.g., fluorine substitution) with bioavailability metrics. These tools are validated in studies of quinazolinone and imidazole derivatives .

Methodological Notes

  • Key Structural Insights : Thiazole and phenylamino moieties are critical for bioactivity, while methyl groups influence metabolic stability .
  • Data Tables : Refer to PubChem entries (e.g., CID-specific assays) and synthetic protocols in AIP Conference Proceedings for reproducibility .

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